
1-(propan-2-yl)-1H-1,2,4-triazol-3-amine
概要
説明
1-(propan-2-yl)-1H-1,2,4-triazol-3-amine is a type of organic compound that belongs to the class of triazoles. Triazoles are a group of five-membered ring compounds containing three nitrogen atoms. They are known for their diverse range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely include a triazole ring attached to an isopropyl group (propan-2-yl). The exact structure could be confirmed using spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents present. As a triazole derivative, it might participate in reactions typical for this class of compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, similar compounds like isopropyl acetate are miscible with most other organic solvents and slightly soluble in water .作用機序
The mechanism of action of 1-(propan-2-yl)-1H-1,2,4-triazol-3-amine is not well understood. However, it is believed to act as a nucleophile due to the presence of the amino group. The compound can form covalent bonds with other molecules, which may be responsible for its biological activity.
Biochemical and Physiological Effects:
This compound has been shown to exhibit antifungal and antitumor activity. The compound has also been studied for its potential use as a chelating agent in metal ion detection and removal. However, the biochemical and physiological effects of the compound are not well characterized, and further research is needed to fully understand its properties.
実験室実験の利点と制限
One of the main advantages of 1-(propan-2-yl)-1H-1,2,4-triazol-3-amine is its versatility. The compound can be easily synthesized and used as a building block in the synthesis of other organic compounds. It has also been shown to exhibit biological activity, which makes it a potential candidate for drug development. However, the limitations of the compound include its limited solubility in water and its potential toxicity, which may require special handling in lab experiments.
将来の方向性
There are several future directions for the study of 1-(propan-2-yl)-1H-1,2,4-triazol-3-amine. One potential direction is the development of new drugs based on the compound's antifungal and antitumor activity. The compound may also be studied for its potential use as a chelating agent in metal ion detection and removal. Additionally, the compound's unique properties may make it a potential candidate for the development of new materials, such as polymers and nanoparticles. Further research is needed to fully understand the potential applications of this compound.
科学的研究の応用
1-(propan-2-yl)-1H-1,2,4-triazol-3-amine has a wide range of scientific research applications. It is commonly used as a building block in the synthesis of other organic compounds. The compound has been used in the development of new drugs, such as antifungal and antitumor agents. It is also used as a ligand in coordination chemistry and catalysis. The compound has been studied for its potential application in the development of new materials, such as polymers and nanoparticles.
Safety and Hazards
特性
IUPAC Name |
1-propan-2-yl-1,2,4-triazol-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4/c1-4(2)9-3-7-5(6)8-9/h3-4H,1-2H3,(H2,6,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYXSAVAFEFCDKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC(=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



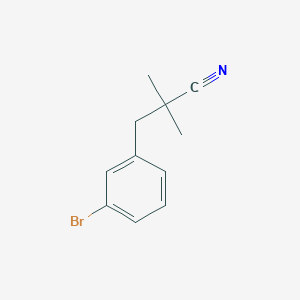
![Ethyl({1-[4-(3-methoxyphenyl)phenyl]ethyl})amine](/img/structure/B3217619.png)
![[5-Methyl-4-(propan-2-yl)-1,3-thiazol-2-yl]methanamine](/img/structure/B3217648.png)
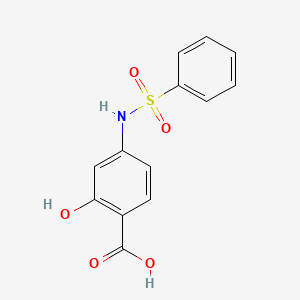
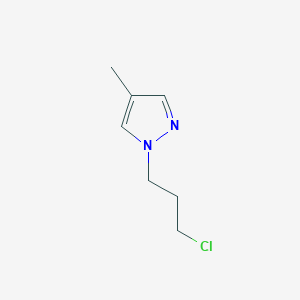
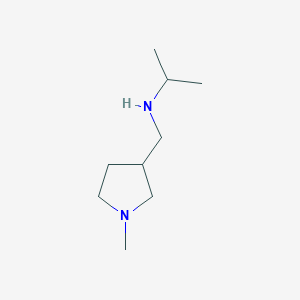

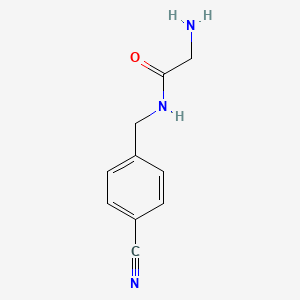
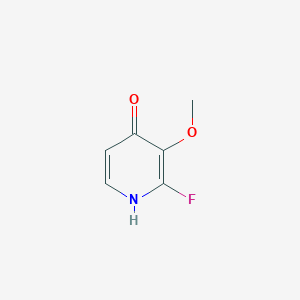

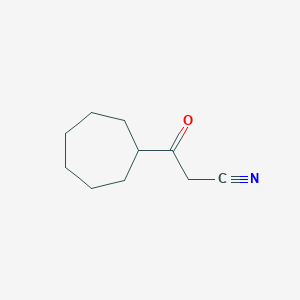
amine](/img/structure/B3217726.png)
![Methyl 2-oxo-2H-pyriMido[1,2-b]pyridazine-4-carboxylate](/img/structure/B3217729.png)
